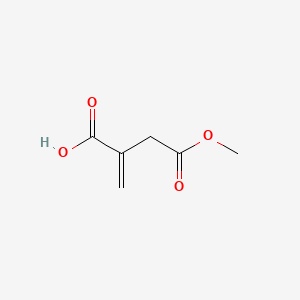
4-Methoxy-2-methylene-4-oxobutanoic acid
Overview
Description
4-Methoxy-2-methylene-4-oxobutanoic acid is an organic compound . It has a molecular weight of 144.13 . The IUPAC name for this compound is 2-(2-methoxy-2-oxoethyl)acrylic acid . The InChI code for this compound is 1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a solid powder . It has a boiling point of 72°C . The compound should be stored at ambient temperature .Scientific Research Applications
Apoptosis Induction
4-Methoxy-2-methylene-4-oxobutanoic acid and its derivatives play a significant role in apoptosis. Quash et al. (1995) found that methional, derived from 4-methylthio-2-oxobutanoate, is a potent inducer of apoptosis in BAF3 murine lymphoid cells (Quash et al., 1995). Similarly, Tang et al. (2006) reported that 4-Methylthio-2-oxobutanoic acid (MTOB) induces apoptosis in human cell lines, independent of down-regulation of ornithine decarboxylase (Tang et al., 2006).
Enzyme-Linked Immunosorbent Assay (ELISA) Development
In the field of pesticide residue analysis, Zhang et al. (2008) synthesized two haptens structurally related to this compound for developing a sensitive ELISA for the analysis of the organophosphorous insecticide fenthion in fruit samples (Zhang et al., 2008).
Catalysis and Synthesis
Ostermeier et al. (2003) demonstrated the use of this compound in the enantioselective rhodium-catalyzed hydrogenation, providing a method for synthesizing enantiomerically pure isoprenoid building blocks (Ostermeier et al., 2003). Also, Ma et al. (2020) developed a concise method for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, an important intermediate for tropane alkaloids, starting from a related compound (Ma et al., 2020).
Biosynthesis Studies
Billington et al. (1979) identified 4-methylthio-2-oxobutanoate as an intermediate in the biosynthesis of ethylene from methionine in various bacteria and fungi (Billington et al., 1979).
Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, including a compound structurally related to this compound, showcasing its potential in developing antioxidant agents (Stanchev et al., 2009).
Molecular Structure and Spectroscopy
Raju et al. (2015) synthesized and analyzed 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into its molecular structure, spectroscopy, and hyperpolarizability, which are essential for understanding the physical and chemical properties of similar compounds (Raju et al., 2015).
Pharmacological Activities
Vanasundari et al. (2018) conducted molecular docking and vibrational studies on derivatives of this compound, revealing their potential in inhibiting Placenta growth factor (PIGF-1) and suggesting their significance in pharmacological applications (Vanasundari et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2-methylene-4-oxobutanoic acid is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in cellular energy production.
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to mitochondrial membrane depolarization and can result in neuronal death . This indicates that the compound could have significant effects at the cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-methylene-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and leading to mitochondrial membrane depolarization and neuronal death This compound also affects other biomolecules, including proteins and cofactors, by altering their function and stability
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce mitochondrial membrane depolarization, leading to neuronal death . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the activity of succinate dehydrogenase, leading to mitochondrial membrane depolarization and neuronal death . The binding interactions between this compound and enzymes are critical for understanding its molecular mechanism and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce mitochondrial membrane depolarization and neuronal death over time . Understanding the temporal effects of this compound is crucial for its application in biochemical research and therapeutic development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can induce toxic or adverse effects, including mitochondrial membrane depolarization and neuronal death . Understanding the dosage effects of this compound is essential for its safe and effective use in animal models and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the methionine salvage pathway. It interacts with enzymes and cofactors, modulating their activity and affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and therapeutic development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution of this compound is crucial for its application in biochemical research and therapeutic development.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for its application in biochemical research and therapeutic development.
properties
IUPAC Name |
4-methoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYTYGOUZOARSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223618 | |
| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7338-27-4 | |
| Record name | Methyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7338-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl hydrogen 2-methylenesuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL HYDROGEN 2-METHYLENESUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ2DV6SCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

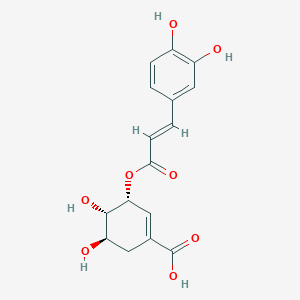
![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)
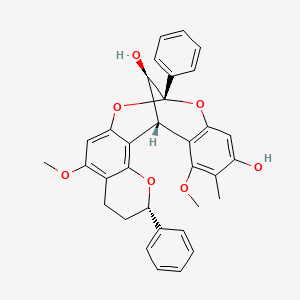
![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)


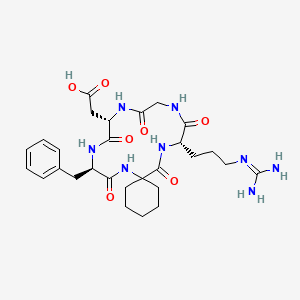
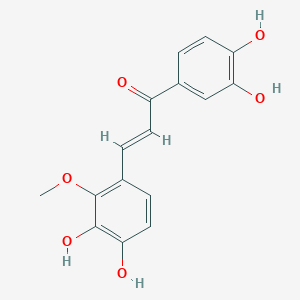

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)

![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)
